![molecular formula C23H37N3O2 B5971125 [1''-(3-methoxyphenyl)-1,3':1',4''-terpiperidin-4-yl]methanol](/img/structure/B5971125.png)
[1''-(3-methoxyphenyl)-1,3':1',4''-terpiperidin-4-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1''-(3-methoxyphenyl)-1,3':1',4''-terpiperidin-4-yl]methanol, also known as MPTM, is a synthetic compound that belongs to the family of terpene alkaloids. It has been studied for its potential use in medicinal chemistry due to its unique chemical structure and biological properties.
Wirkmechanismus
[1''-(3-methoxyphenyl)-1,3':1',4''-terpiperidin-4-yl]methanol exerts its biological effects by binding to and modulating the activity of various proteins and enzymes in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. [1''-(3-methoxyphenyl)-1,3':1',4''-terpiperidin-4-yl]methanol has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a critical role in the cellular defense against oxidative stress.
Biochemical and Physiological Effects:
[1''-(3-methoxyphenyl)-1,3':1',4''-terpiperidin-4-yl]methanol has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. [1''-(3-methoxyphenyl)-1,3':1',4''-terpiperidin-4-yl]methanol has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, [1''-(3-methoxyphenyl)-1,3':1',4''-terpiperidin-4-yl]methanol has been shown to increase the activity of antioxidant enzymes and protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
[1''-(3-methoxyphenyl)-1,3':1',4''-terpiperidin-4-yl]methanol has several advantages as a research tool. It is relatively easy to synthesize and has been shown to have a number of biological effects. However, there are also some limitations to its use in lab experiments. [1''-(3-methoxyphenyl)-1,3':1',4''-terpiperidin-4-yl]methanol has relatively low solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on [1''-(3-methoxyphenyl)-1,3':1',4''-terpiperidin-4-yl]methanol. One potential area of study is its use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. [1''-(3-methoxyphenyl)-1,3':1',4''-terpiperidin-4-yl]methanol has been shown to have neuroprotective properties and may be able to slow the progression of these diseases. Another potential area of study is its use in the treatment of cancer. [1''-(3-methoxyphenyl)-1,3':1',4''-terpiperidin-4-yl]methanol has been shown to induce apoptosis in cancer cells and may be a promising anti-cancer agent. Finally, further research is needed to fully understand the mechanism of action of [1''-(3-methoxyphenyl)-1,3':1',4''-terpiperidin-4-yl]methanol and its potential applications in medicinal chemistry.
Synthesemethoden
[1''-(3-methoxyphenyl)-1,3':1',4''-terpiperidin-4-yl]methanol can be synthesized using a multi-step process that involves the reaction of terpene and phenol derivatives. The first step involves the reaction of geranyl bromide with 3-methoxybenzaldehyde in the presence of a base to form the intermediate 1-(3-methoxyphenyl)-3-methylbut-2-en-1-ol. This intermediate is then reacted with piperidine and formaldehyde to form [1''-(3-methoxyphenyl)-1,3':1',4''-terpiperidin-4-yl]methanol.
Wissenschaftliche Forschungsanwendungen
[1''-(3-methoxyphenyl)-1,3':1',4''-terpiperidin-4-yl]methanol has been studied for its potential use in medicinal chemistry due to its unique chemical structure and biological properties. It has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. [1''-(3-methoxyphenyl)-1,3':1',4''-terpiperidin-4-yl]methanol has been studied for its potential use in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and cancer.
Eigenschaften
IUPAC Name |
[1-[1-[1-(3-methoxyphenyl)piperidin-4-yl]piperidin-3-yl]piperidin-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H37N3O2/c1-28-23-6-2-4-21(16-23)24-14-9-20(10-15-24)26-11-3-5-22(17-26)25-12-7-19(18-27)8-13-25/h2,4,6,16,19-20,22,27H,3,5,7-15,17-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXQMMZHSJRRFCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCC(CC2)N3CCCC(C3)N4CCC(CC4)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H37N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1''-(3-Methoxyphenyl)-1,3':1',4''-terpiperidin-4-yl]methanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

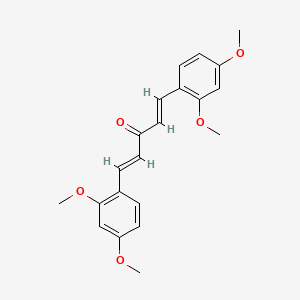
![N-[1-(2-fluorobenzyl)-3-piperidinyl]-2-methyl-4-quinolinecarboxamide](/img/structure/B5971044.png)
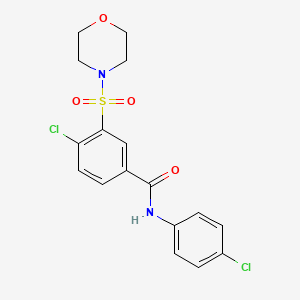
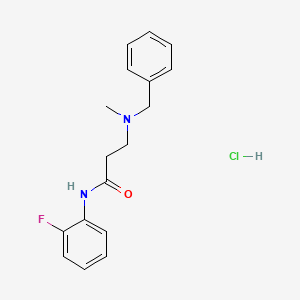
![N-(5-chloro-2,4-dimethoxyphenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-3-piperidinecarboxamide](/img/structure/B5971058.png)
![2-[(4-methylphenyl)amino]-5-(4-pyridinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5971062.png)
![4-bromo-2-{[4-(2-ethoxybenzyl)-1-piperazinyl]methyl}phenol](/img/structure/B5971074.png)
![3-[2-oxo-2-(3-phenyl-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)ethyl]-1-isoindolinone](/img/structure/B5971077.png)
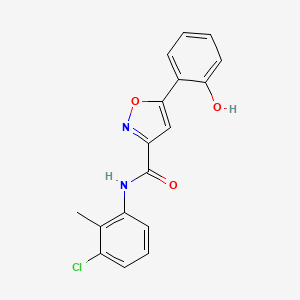
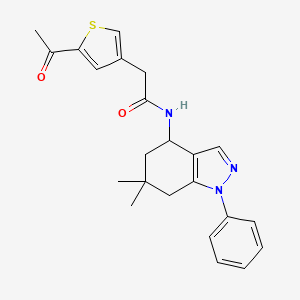
![2-[(5-cyclopropyl-3-isoxazolyl)carbonyl]-1-(2,5-difluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5971101.png)
![5-{1-[(3-cyclohexyl-1H-pyrazol-4-yl)methyl]-2-pyrrolidinyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5971102.png)
![4-[({4-hydroxy-2-[(1-methylethylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}acetyl)amino]benzoic acid](/img/structure/B5971124.png)
![2-chloro-N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]benzamide](/img/structure/B5971128.png)